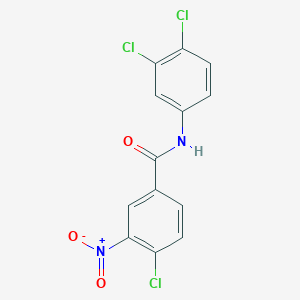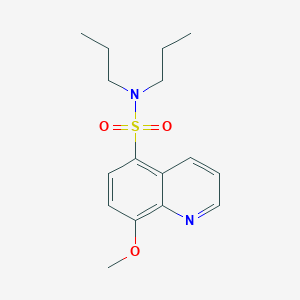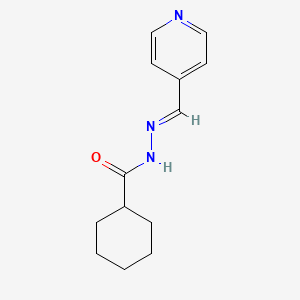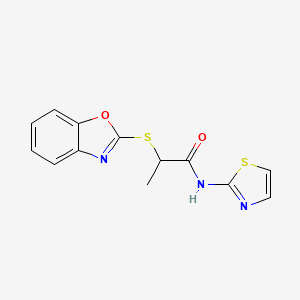
4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzamide
Descripción general
Descripción
4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzamide, also known as CDCB, is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of 3-nitrobenzamide and has been found to have various biological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Plant Growth Regulation
4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzamide is structurally related to indole compounds. Indole derivatives, such as indole-3-acetic acid (IAA), play a crucial role in plant growth regulation. While IAA is a natural plant hormone produced from tryptophan, synthetic analogs like our compound can mimic its effects. Researchers investigate the potential of this compound in promoting root development, seed germination, and overall plant growth .
Antimicrobial Activity
The nitro group in 4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzamide contributes to its antimicrobial properties. Studies explore its efficacy against bacteria, fungi, and other pathogens. Researchers investigate its mode of action, potential synergies with other antimicrobials, and its application in agriculture (e.g., as a fungicide or bactericide) .
Anti-Inflammatory Effects
Inflammation is a common underlying factor in various diseases. Some indole derivatives exhibit anti-inflammatory properties. Researchers study whether 4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzamide can modulate inflammatory pathways, potentially leading to novel therapeutic interventions .
Cancer Research
Indole-based compounds often show promise in cancer research. Our compound’s unique structure may interact with cellular pathways involved in cancer progression. Scientists explore its potential as an anticancer agent, studying its effects on cell viability, apoptosis, and tumor growth .
Chemical Biology and Enzyme Inhibition
Researchers investigate whether 4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzamide can inhibit specific enzymes. By understanding its interactions with enzymes, they aim to develop targeted therapies for various diseases. Enzyme inhibition studies provide valuable insights into its pharmacological potential .
Material Science and Organic Electronics
Indole derivatives have applications beyond biology. Some compounds exhibit interesting electronic properties. Researchers explore whether 4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzamide can be incorporated into organic electronic devices, such as organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) .
Propiedades
IUPAC Name |
4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-9-4-2-8(6-11(9)16)17-13(19)7-1-3-10(15)12(5-7)18(20)21/h1-6H,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKJNORWSDOONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562702.png)
![ethyl 3-[(6-bromo-1,3-benzothiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5562714.png)

![2-methyl-6-({3-[(3-methylphenoxy)methyl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5562727.png)

![(3R*,4S*)-3,4-dimethyl-1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5562742.png)
![1-{3-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5562749.png)
![6-{[3-(2-fluorophenyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5562754.png)
![1-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5562761.png)
![{(1R)-1-(4-chlorobenzyl)-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5562763.png)

![4-(1-azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5562786.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5562790.png)
